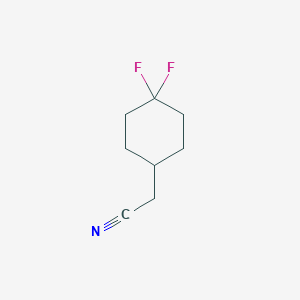

2-(4,4-Difluorocyclohexyl)acetonitrile

Vue d'ensemble

Description

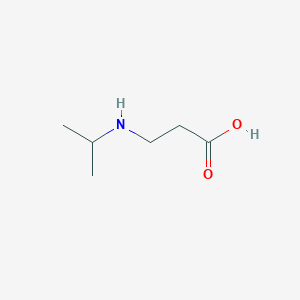

2-(4,4-Difluorocyclohexyl)acetonitrile is a chemical compound with the molecular formula C8H11F2N . It is also known by other names such as Cyclohexaneacetonitrile, 4,4-difluoro-; and (4,4-Difluoro-cyclohexyl)-acetonitrile . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular weight of 2-(4,4-Difluorocyclohexyl)acetonitrile is 159.18 . The molecular formula is C8H11F2N .Applications De Recherche Scientifique

Synthesis and Organic Reactions

- 2-(4,4-Difluorocyclohexyl)acetonitrile is used in various synthetic processes. For example, it is involved in the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes, using catalysts like ZnO and ZnO–acetyl chloride to yield products like 1,8-dioxo-octahydroxanthenes in high yields (Maghsoodlou et al., 2010).

Photodissociation in Metal Complexes

- It plays a crucial role in the selective photodissociation of acetonitrile ligands in ruthenium polypyridyl complexes, an important aspect in biological research and therapeutics. Studies using Density Functional Theory have elucidated the mechanisms behind this selective photodissociation (Tu et al., 2015).

Solvent Properties and Applications

- Acetonitrile, a key component of 2-(4,4-Difluorocyclohexyl)acetonitrile, is extensively used as a solvent in scientific research. Its applications range from being a solvent medium in various organic reactions to its use in enzyme-based catalytic processes. It's been observed that enzymes in acetonitrile solution can exhibit changes in specificity and selectivity, making it a subject of interest in computational studies like Molecular Dynamics (Alvarez et al., 2014).

Analytical Chemistry and Chromatography

- In analytical chemistry, acetonitrile is used in liquid-liquid partition chromatography. It serves as a stationary phase in systems for separating various organic compounds, demonstrating its versatility as a solvent in separation science (Corbin et al., 1960).

Photochemistry of Organic Compounds

- The compound plays a role in photochemical processes, like in the study of photoacid generation in photoresist formulations. Its interaction with other chemicals under photolysis reveals intricate mechanisms of photochemical reactions (Pohlers et al., 1999).

Unique Physicochemical Properties

- Acetonitrile exhibits unique physicochemical properties, particularly in its interactions with water, which affect analytical protocols in detection and separation science. This phenomenon is crucial in understanding the behavior of acetonitrile-water mixtures in various scientific applications (Zarzycki et al., 2010).

Catalysis and Chemical Reactions

- It is involved in catalytic reactions, such as the reduction of cyclohexanecarbonyl chloride, demonstrating its role in facilitating and influencing chemical transformations (Bhattacharya et al., 1998).

Safety and Hazards

2-(4,4-Difluorocyclohexyl)acetonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Orientations Futures

Propriétés

IUPAC Name |

2-(4,4-difluorocyclohexyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPSRZKMHXVJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Difluorocyclohexyl)acetonitrile | |

CAS RN |

959600-88-5 | |

| Record name | 2-(4,4-difluorocyclohexyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)

![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)

![N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2949990.png)

![3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949991.png)

![(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2949997.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)